Hsd17B13-IN-70
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-70 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic effects in treating these liver diseases .
Métodos De Preparación
The preparation of Hsd17B13-IN-70 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified with deionized water
Análisis De Reacciones Químicas
Hsd17B13-IN-70 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and other co-factors that interact with the active site of the enzyme . The major products formed from these reactions depend on the specific conditions and reagents used, but generally involve modifications to the lipid substrates associated with HSD17B13 .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-70 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzymatic pathways involving steroids and pro-inflammatory lipid mediators . In biology, it helps researchers understand the role of HSD17B13 in lipid droplet biogenesis and metabolism . In medicine, this compound is being investigated as a potential therapeutic agent for treating NAFLD and NASH . Additionally, it has industrial applications in the development of novel therapeutic agents targeting liver diseases .
Mecanismo De Acción
The mechanism of action of Hsd17B13-IN-70 involves its interaction with the enzyme HSD17B13. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the formation of cytotoxic lipids . This inhibition reduces the progression of liver diseases such as NAFLD and NASH by decreasing lipid accumulation and inflammation in the liver . The molecular targets and pathways involved include the NAD+ cofactor and lipid/detergent molecules that interact with the enzyme .
Comparación Con Compuestos Similares
Hsd17B13-IN-70 is unique compared to other similar compounds due to its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as BI-3231, which also targets HSD17B13 but has different structural and functional properties . The uniqueness of this compound lies in its ability to selectively inhibit HSD17B13, making it a promising candidate for therapeutic applications in liver diseases .
Propiedades
Fórmula molecular |
C25H25N3O5S |
---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
2-[2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-4-oxo-[1]benzothiolo[2,3-d]pyrimidin-3-yl]ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C25H25N3O5S/c1-27(2)25(31)33-12-11-28-22(16-10-9-15(32-3)13-18(16)14-7-8-14)26-23-20(24(28)30)17-5-4-6-19(29)21(17)34-23/h4-6,9-10,13-14,29H,7-8,11-12H2,1-3H3 |
Clave InChI |
NJUFMBSBOIMJDC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OCCN1C(=NC2=C(C1=O)C3=C(S2)C(=CC=C3)O)C4=C(C=C(C=C4)OC)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.